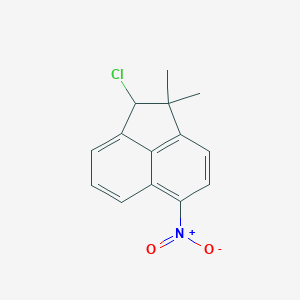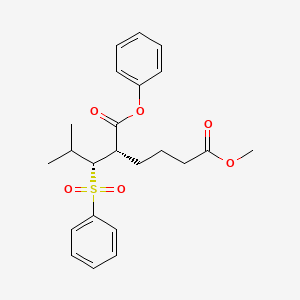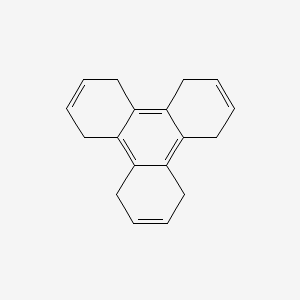
1,4,5,8,9,12-Hexahydrotriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8,9,12-Hexahydrotriphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of three benzene rings fused together in a specific arrangement
準備方法
Synthetic Routes and Reaction Conditions
1,4,5,8,9,12-Hexahydrotriphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexaaminobenzene with α-diketones can yield this compound derivatives . Another method involves the reaction of hexaketocyclohexane with unsaturated 1,2-diamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,4,5,8,9,12-Hexahydrotriphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique electronic structure and the presence of reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as thiols or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
1,4,5,8,9,12-Hexahydrotriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: Utilized in the production of organic semiconductors, sensors, and other advanced materials.
作用機序
The mechanism by which 1,4,5,8,9,12-Hexahydrotriphenylene exerts its effects is primarily through its interactions with molecular targets and pathways. Its planar structure allows for effective π-π stacking interactions, which are crucial in many of its applications. Additionally, the compound’s electron-deficient nature enables it to participate in various electron transfer processes .
類似化合物との比較
1,4,5,8,9,12-Hexahydrotriphenylene can be compared to other polycyclic aromatic hydrocarbons such as:
Triphenylene: Similar in structure but lacks the hydrogenation seen in this compound.
Hexaazatriphenylene: Contains nitrogen atoms within the ring structure, leading to different electronic properties.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and chemical properties, making it valuable in various applications.
特性
CAS番号 |
114221-73-7 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
1,4,5,8,9,12-hexahydrotriphenylene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-6H,7-12H2 |
InChIキー |
VTYPJUFNVBQIKR-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2=C3CC=CCC3=C4CC=CCC4=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


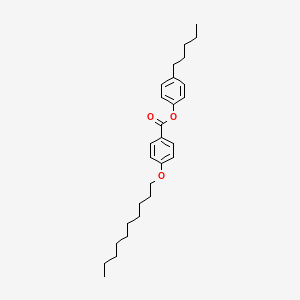
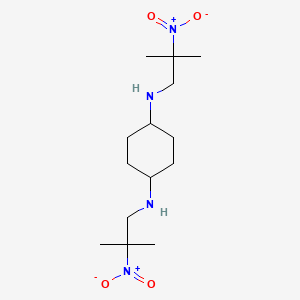
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)

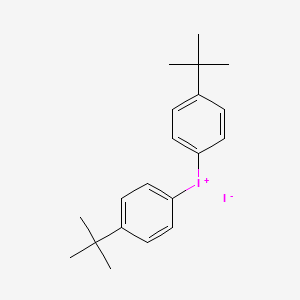
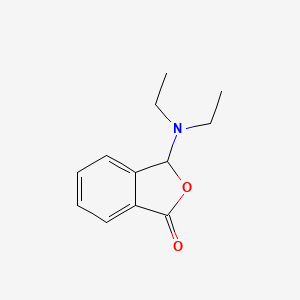
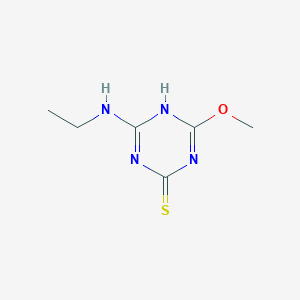
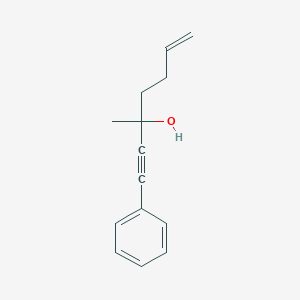
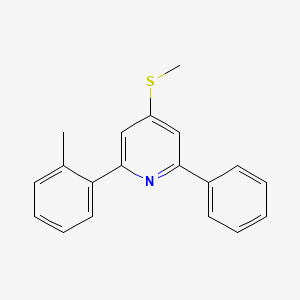
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
